molecular formula C8H12BNO2 B1333556 4-(Dimethylamino)phenylboronic acid CAS No. 28611-39-4

4-(Dimethylamino)phenylboronic acid

Cat. No. B1333556
CAS RN: 28611-39-4
M. Wt: 165 g/mol
InChI Key: RIIPFHVHLXPMHQ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylboronic acid is a white to green-grey or blue-grey crystalline compound . It is used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids .


Synthesis Analysis

The synthesis of 4-(Dimethylamino)phenylboronic acid involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

A computational study of 4-[4-(dimethylamino)-phenylazo] benzene boronic acid (DABBA) and its associated anion, as well as several cyclic esters formed from these azoborates and various conformers of D-glucose, has been conducted .


Chemical Reactions Analysis

4-(Dimethylamino)phenylboronic Acid can be used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . It can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Physical And Chemical Properties Analysis

4-(Dimethylamino)phenylboronic acid is a white to green-grey or blue-grey crystalline compound . Its molecular formula is C8H12BNO2 .

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reaction

  • Nickel (Ni)-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Rhodium (Rh)-Catalyzed Asymmetric Addition Reactions

  • Preparation of Push-pull arylvinyldiazine chromophores

  • Helical ortho-phenylene oligomers with terminal push-pull substitution

  • Alginate-supported cation-Pd nanoparticle gels as catalysts for the Suzuki-Miyaura cross-coupling reaction

  • Organic Dyes for Dye-Sensitized Solar Cells

  • Regioselective Silylation of an Unprotected Carbohydrate

  • Phenylboronic Acids-based Diagnostic and Therapeutic Applications

Safety And Hazards

4-(Dimethylamino)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(dimethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIPFHVHLXPMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370235
Record name 4-(Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)phenylboronic acid

CAS RN

28611-39-4
Record name 4-(Dimethylamino)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28611-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
M Kijewska, A Kuc, A Kluczyk, M Waliczek… - Journal of The …, 2014 - ACS Publications
We present new tags based on the derivatives of phenylboronic acid and apply them for the selective detection of sugars and peptide-sugar conjugates in mass spectrometry. We …
Number of citations: 23 pubs.acs.org
J Ding, L Jiang, Y Feng - Se pu= Chinese Journal of …, 2014 - europepmc.org
Brassinosteroids (BRs) are a class of naturally occurring phytohormones with poly-hydroxy steroid structure, which regulate general plant growth and many physiological processes. …
Number of citations: 5 europepmc.org
EA Filatova, EA Ermolenko, AF Pozharskii… - Organic & …, 2023 - pubs.rsc.org
4-Bromo- and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes were arylated with arylboronic acids under Suzuki reaction conditions to provide 4-aryl- and 4,5-diaryl-1,8-bis(…
Number of citations: 1 pubs.rsc.org
TT Forsman, ME Dueñas, YJ Lee - Journal of Mass …, 2021 - Wiley Online Library
Derivatization reactions are commonly used in mass spectrometry to improve analyte signals, specifically by enhancing the ionization efficiency of those compounds. Vicinal diols are …
E Fernández, L Vårdal, L Vidal, A Canals… - Analytical and …, 2017 - Springer
Complexation-mediated electromembrane extraction (EME) of highly polar basic drugs (log P < −1) was investigated for the first time with the catecholamines epinephrine, …
Number of citations: 25 link.springer.com
F Bureš, WB Schweizer, JC May… - … A European Journal, 2007 - Wiley Online Library
A series of donor–acceptor chromophores was prepared in which the spacer separating 4‐dimethylanilino (DMA) donor and C(CN) 2 acceptor moieties is systematically varied. All of …
SJ Jung, JY Lee, TH Kim, DE Lee, J Jeon… - Bioorganic & Medicinal …, 2016 - Elsevier
A boronic acid-based fluorescent probe was developed for diagnosis of amyloid-β (Aβ) plaques from Alzheimer’s disease (AD). Probe 4c, which included boronic acid as a functional …
Number of citations: 15 www.sciencedirect.com
E Fernández Martínez, L Vårdal, L Vidal, A Canals… - 2017 - rua.ua.es
Complexation-mediated electromembrane extraction (EME) of highly polar basic drugs (log P < −1) was investigated for the first time with the catecholamines epinephrine, …
Number of citations: 0 rua.ua.es
S Jakkampudi, M Abe, N Komori, R Takagi… - ACS …, 2016 - ACS Publications
Among biologically active compounds, calcium ions (Ca 2+ ) are one of the most important species in cell physiological functions. Development of new calcium chelators with two-…
Number of citations: 28 pubs.acs.org
D Zhou, W Chu, T Voller, JA Katzenellenbogen - Tetrahedron letters, 2018 - Elsevier
The copper-mediated nucleophilic radiobromination of aryl boron precursors with a radiobromide ion is a novel radiolabeling method that is efficient and robust. High radiochemical …
Number of citations: 24 www.sciencedirect.com

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